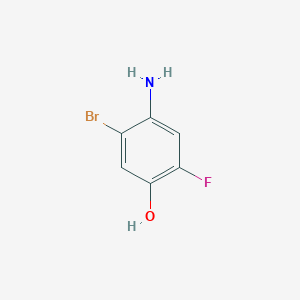

4-Amino-5-bromo-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBUQTROQXOMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Bromo 2 Fluorophenol

Precursor-Based Synthesis and Sequential Functionalization

This classical and widely employed approach involves the stepwise modification of a simpler, readily available precursor. The sequence of reactions is critical to ensure the correct placement of the amino, bromo, and fluoro groups, as the directing influence of these groups dictates the position of subsequent substitutions.

The introduction of halogen atoms, specifically bromine and fluorine, is a pivotal step in the synthesis. The hydroxyl and amino groups are strong activating groups and ortho-, para-directors, which heavily influences the regioselectivity of halogenation reactions.

Fluorine is often incorporated in the starting material, such as 2-fluorophenol (B130384), due to the challenges associated with direct fluorination of complex aromatic systems. guidechem.comnih.gov Starting with 2-fluorophenol, electrophilic bromination can be achieved using reagents like elemental bromine. chemicalbook.com The hydroxyl group directs the incoming bromine to the para position, yielding 4-bromo-2-fluorophenol. chemicalbook.com Alternative halogenation strategies might involve sulfonation and subsequent halogenation to achieve different substitution patterns. guidechem.comgoogle.com For instance, a patent describes a process for the halogenation of protected phenols in the meta position. google.com

The table below summarizes a typical bromination reaction of 2-fluorophenol.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluorophenol | Bromine | 4-Bromo-2-fluorophenol | 90% | chemicalbook.com |

A common method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. In the synthesis of 4-Amino-5-bromo-2-fluorophenol, a potential route involves the nitration of a suitable precursor. For example, 2-fluoro-4-nitrophenol (B1220534) can be prepared from 2-fluorophenol via a nitrosation reaction followed by oxidation. guidechem.com

Once the nitro group is in the desired position, it can be reduced to an amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or using tin(II) chloride or iron in acidic media. guidechem.comgoogle.com A disclosed process for the preparation of 4-amino-3-fluorophenol (B140874) utilizes iron powder for the reduction of a diazonium intermediate. tdcommons.org

The general scheme for the introduction of an amino group via nitration and reduction is as follows:

Ar-H → Ar-NO₂ → Ar-NH₂

Where 'Ar' represents the substituted aromatic ring.

Catalytic Approaches in the Amination and Halogenation of Aromatic Systems

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective transformations. researchgate.net These approaches can offer milder reaction conditions and greater control over the placement of functional groups.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming arylamines. researchgate.netwiley.com This methodology could theoretically be applied to the synthesis of 4-Amino-5-bromo-2-fluorophenol by coupling an ammonia (B1221849) equivalent with a suitably dihalogenated fluorophenol derivative. The success of such an approach would hinge on the chemoselective coupling at the desired position. Recent advancements have even enabled the use of aqueous ammonia in these reactions, enhancing their practicality. acs.orgorganic-chemistry.org The choice of ligand is crucial for achieving high activity and selectivity in these transformations. wiley.com While powerful, the presence of multiple reactive sites on the substrate can lead to challenges in selectivity. researchgate.net

Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a key challenge in the synthesis of complex molecules. chinesechemsoc.orgrsc.org The development of catalytic systems that can differentiate between various C-H or C-X (where X is a halogen) bonds is an active area of research. nih.govresearchgate.net For instance, copper-catalyzed amination has been shown to proceed with remarkable chemo- and regioselectivity in certain systems, allowing for the substitution of a specific bromide in the presence of other halogens. nih.gov Photocatalysis is another emerging strategy for the amination of phenols and halophenols. chemrxiv.org

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe. The cost and availability of starting materials are of primary importance. A route that begins with inexpensive and readily accessible precursors is highly desirable.

Each step in the synthesis must be optimized to maximize the yield and minimize the formation of impurities. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The choice of solvents and reagents also plays a significant role, with a growing emphasis on using greener and more sustainable options.

Purification methods are another critical aspect of process scale-up. While chromatography is a common technique in the laboratory, it is often not practical for large-scale production. Therefore, developing robust crystallization or distillation procedures is essential.

Influence of Solvent Systems on Reaction Selectivity and Efficiency

The synthesis of 4-Amino-5-bromo-2-fluorophenol involves multiple steps, including electrophilic aromatic substitution (e.g., bromination and nitration) and reduction. The choice of solvent is critical in these steps, as it can profoundly influence both the rate of reaction and the regioselectivity—the position on the aromatic ring where substitution occurs.

In the bromination of a phenol (B47542) derivative, the solvent can affect the distribution of ortho and para isomers. While direct studies on 2-fluorophenol are specific, the principles can be illustrated by the bromination of phenol itself. The polarity of the solvent and its ability to solvate intermediates can dictate the product ratio. For instance, studies on the bromination of phenol with N-bromosuccinimide (NBS) show a marked solvent effect on the ortho:para product ratio.

The high ortho : para ratios observed in chlorinated solvents are often explained by an ionic mechanism rather than a radical pathway. rsc.org This selectivity is crucial when synthesizing a specific isomer like 4-Amino-5-bromo-2-fluorophenol, where bromine must be directed to a specific open position on the substituted ring. Similarly, in the nitration step, the solvent can affect the activity of the nitrating agent and the solubility of the reactants, thereby influencing both yield and purity. rsc.org The development of mild and highly regioselective bromination methods, for example using sulfoxides with bulky substituents in acetonitrile (B52724), can achieve para-selectivity up to 99:1, which is a key consideration for this type of synthesis. chemistryviews.orgccspublishing.org.cn

| Solvent | Dielectric Constant (ε) | Ortho:Para Ratio | Total Yield (%) |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | 1.08 | 95 |

| Benzene (B151609) (C₆H₆) | 2.3 | 1.17 | 93 |

| Diethyl Ether (Et₂O) | 4.3 | 0.43 | 96 |

| Acetonitrile (MeCN) | 37.5 | 0.12 | 94 |

Controlled Reaction Conditions for High Purity and Yield in Batch and Continuous Flow Processes

The transition from traditional batch reactors to continuous flow systems represents a significant advance in chemical manufacturing, offering superior control over reaction parameters. nih.gov A critical step in the synthesis of 4-Amino-5-bromo-2-fluorophenol is the reduction of a nitro intermediate (e.g., 5-bromo-2-fluoro-4-nitrophenol) to the final amino group. This reaction, typically a catalytic hydrogenation, can be fraught with challenges in batch processes, including poor heat transfer, safety risks associated with hydrogen gas, and the formation of impurities. almacgroup.com

Continuous flow reactors mitigate these issues by using a small, confined reaction volume, which allows for excellent heat and mass transfer, precise temperature control, and enhanced safety. nih.govalmacgroup.com In the context of nitro group reductions, flow chemistry often leads to cleaner reactions with significantly fewer genotoxic intermediates compared to batch processing. This is because intermediates are rapidly converted to the final product, preventing their accumulation and subsequent side reactions. almacgroup.com Studies comparing the hydrogenation of aromatic nitro compounds in both systems demonstrate that continuous flow processes can achieve quantitative conversion with minimal intermediate formation, a stark contrast to batch reactions where intermediates can accumulate to significant levels. almacgroup.com

| Process Type | Reaction Time / Residence Time | PNBA Conversion (%) | Intermediate Formation (%) |

|---|---|---|---|

| Batch | 8 minutes | 85 | 51 |

| Batch | 10 minutes | 100 | 57 |

| Continuous Flow | 2.4 minutes (at 2.0 mL/min) | 85 | <1 (trace) |

| Continuous Flow | 12 minutes (at 0.5 mL/min) | 100 | 0 (none detected) |

Investigation of Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. sigmaaldrich.cnasianjpr.com Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules. researchgate.netjptcp.com This rapid and efficient energy transfer can lead to dramatic reductions in reaction times, increased product yields, and often higher product purity. asianjpr.comnih.gov

For the synthesis of 4-Amino-5-bromo-2-fluorophenol, microwave irradiation could be applied to several steps, such as the acetylation of an aminophenol derivative or other substitution reactions. A comparative study on the synthesis of Paracetamol, which involves the acetylation of p-aminophenol, highlights the advantages of this technology. The reaction, which takes 30 minutes under conventional heating to achieve a modest yield, is completed in just 5 minutes with a significantly higher yield when conducted in a microwave reactor. jptcp.com This acceleration is attributed to the rapid internal heating that overcomes the activation energy barrier more efficiently than conventional methods. researchgate.net The application of microwave-assisted protocols can thus offer a greener and more efficient route for the preparation of complex molecules like 4-Amino-5-bromo-2-fluorophenol.

| Method | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 30 | 38 |

| Microwave Irradiation | 5 | 85 |

Chemical Reactivity and Advanced Transformation Pathways of 4 Amino 5 Bromo 2 Fluorophenol

Electrophilic Aromatic Substitution Reactions of the Substituted Phenol (B47542) Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The reactivity and regioselectivity of these reactions on the 4-Amino-5-bromo-2-fluorophenol ring are profoundly influenced by the electronic effects of the existing substituents. Phenols are generally highly reactive towards EAS because the hydroxyl group is a strongly activating substituent. quora.com

Regiodirecting Effects of Amino, Bromo, and Fluoro Substituents

The position of an incoming electrophile on the benzene (B151609) ring is determined by the directing effects of the substituents already present. Substituents can be classified as activating or deactivating and as ortho, para-directing or meta-directing. wikipedia.org

Amino (-NH2) and Hydroxyl (-OH) Groups: Both are powerful activating groups due to their ability to donate electron density to the ring via a strong +R (resonance) effect. quora.comlibretexts.org This effect significantly outweighs their -I (inductive) electron-withdrawing effect. The donation of lone-pair electrons from nitrogen and oxygen stabilizes the cationic intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate. youtube.com Both groups are strongly ortho, para-directing. In 4-Amino-5-bromo-2-fluorophenol, the hydroxyl group is at position 1, and the amino group is at position 4.

Fluoro (-F) and Bromo (-Br) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong -I effect, which withdraws electron density from the ring and destabilizes the cationic intermediate. libretexts.org However, they are ortho, para-directing because they can donate lone-pair electron density through a +R effect, which preferentially stabilizes intermediates where the positive charge is on the carbon adjacent to the halogen. youtube.com

In 4-Amino-5-bromo-2-fluorophenol, the directing effects of the substituents must be considered in concert. The powerful activating and directing effects of the -OH and -NH2 groups dominate the weaker effects of the halogens. The primary directing influence will come from the -OH and -NH2 groups, which strongly favor substitution at their ortho and para positions.

The available positions on the ring are C3 and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the amino group.

Position C3: This position is ortho to the amino group and meta to the hydroxyl group.

Given that both -OH and -NH2 are potent activating groups, substitution is likely to be directed by a combination of their influences, with steric hindrance also playing a role. The bromine atom at C5 and the fluorine atom at C2 create significant steric bulk, which may influence the accessibility of the adjacent positions. pearson.com The combined electron-donating power of the hydroxyl and amino groups makes the ring highly nucleophilic, despite the presence of two deactivating halogens. quora.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -NH₂ (Amino) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Comparative Reactivity Studies with Related Halogenated Phenols

The reactivity of 4-Amino-5-bromo-2-fluorophenol in EAS reactions is expected to be higher than that of simple halogenated phenols like 4-bromophenol or 2-fluorophenol (B130384). This is because the potent activating effects of the amino and hydroxyl groups significantly increase the electron density of the aromatic ring, making it a more potent nucleophile. wikipedia.org

While phenols themselves are highly activated, the presence of halogens generally reduces the rate of reaction. wikipedia.org Therefore, the reactivity of 4-Amino-5-bromo-2-fluorophenol would likely be less than that of 4-aminophenol or phenol itself. The two electron-withdrawing halogens counteract the activating effects of the -OH and -NH2 groups to some extent.

A qualitative comparison suggests the following reactivity order in EAS: 4-Aminophenol > Phenol > 4-Amino-5-bromo-2-fluorophenol > 4-Bromophenol > Benzene

This predicted order is based on the principle that strong electron-donating groups (-NH2, -OH) accelerate the reaction far more than electron-withdrawing halogens decelerate it. libretexts.orgmdpi.com

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

The presence of two different halogen atoms on the ring, along with a hydroxyl group, allows for a variety of nucleophilic substitution reactions to generate derivatives.

Reactivity Profile of Aryl Bromide and Fluoride

Aryl halides can undergo nucleophilic substitution, most commonly through the nucleophilic aromatic substitution (SNAr) mechanism, which requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. byjus.comwikipedia.org In the case of 4-Amino-5-bromo-2-fluorophenol, the ring is activated by electron-donating groups, making the SNAr pathway generally unfavorable unless other activating groups (like a nitro group) are introduced.

However, the relative reactivity of aryl fluoride versus aryl bromide is a key consideration for potential SNAr reactions. In this mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. masterorganicchemistry.com A more electronegative halogen stabilizes this intermediate through a strong inductive effect, accelerating the reaction. Consequently, the reactivity order for leaving groups in SNAr is typically F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN2 reactions, where leaving group ability is related to bond strength and the stability of the halide anion. stackexchange.com The high electronegativity of fluorine creates a more electrophilic carbon center, making it more susceptible to nucleophilic attack. wyzant.com

For other substitution pathways, such as metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), the reactivity order is typically reversed (I > Br > Cl > F). These reactions proceed via oxidative addition, and the weaker carbon-halogen bonds are more easily broken. Therefore, in such reactions, the C-Br bond at position 5 would be significantly more reactive than the C-F bond at position 2. wikipedia.org

Amination and O-Alkylation Reactions for Derivative Synthesis

The functional groups of 4-Amino-5-bromo-2-fluorophenol serve as handles for synthesizing a variety of derivatives.

O-Alkylation: The phenolic hydroxyl group can be readily converted into an ether through O-alkylation. The most common method is the Williamson ether synthesis, which involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. francis-press.comwikipedia.org This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. pearson.com Given the steric hindrance from the adjacent fluoro and bromo groups, a strong base and a non-protic polar solvent like DMF or DMSO would likely be required to achieve efficient O-alkylation. pharmaxchange.info

Amination: The aryl bromide at position 5 is a prime site for introducing new nitrogen-containing groups via palladium-catalyzed Buchwald-Hartwig amination. rug.nl This powerful cross-coupling reaction allows for the formation of C-N bonds by reacting an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org This method is exceptionally versatile and tolerates a wide range of functional groups. The C-Br bond would be selectively targeted over the much less reactive C-F bond under these conditions. beilstein-journals.org Depending on the reaction conditions, the existing amino group at C4 might require protection to prevent side reactions.

| Reaction Type | Target Site | Typical Reagents | Expected Product |

|---|---|---|---|

| O-Alkylation (Williamson) | 1-OH | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| Amination (Buchwald-Hartwig) | 5-Br | Amine (R₂NH), Pd Catalyst, Ligand, Base | Aryl Amine (Ar-NR₂) |

Redox Chemistry of the Amino and Hydroxyl Functionalities

Aminophenols are known to be redox-active compounds. ua.es The electron-rich nature of the ring, due to the combined effects of the amino and hydroxyl groups, makes them susceptible to oxidation. chemcess.com 4-aminophenol and its derivatives are readily oxidized, particularly under basic conditions. wikipedia.org

The oxidation of 4-aminophenol typically proceeds via a two-electron, two-proton process to form p-benzoquinone imine. researchgate.netresearchgate.net This species can be unstable and may undergo further reactions, such as hydrolysis to form benzoquinone or polymerization to yield complex colored materials. ua.eswikipedia.org The oxidation process is often used in applications like hair dyes and photographic developers. wikipedia.org

For 4-Amino-5-bromo-2-fluorophenol, the presence of the electron-withdrawing fluoro and bromo substituents would be expected to influence its redox potential. These groups make the ring less electron-rich, which should render the molecule more difficult to oxidize compared to unsubstituted 4-aminophenol. Consequently, a higher oxidation potential would be anticipated. The resulting quinone imine would also be influenced by these substituents, potentially affecting its stability and subsequent reactivity. The oxidation can be initiated chemically (e.g., with bleach, potassium ferricyanide) or electrochemically. reddit.comrsc.org

Oxidation Pathways Leading to Quinone and Other Derivatives

The oxidation of aminophenols is a well-established route for the synthesis of quinone-related structures. For p-aminophenols like 4-Amino-5-bromo-2-fluorophenol, oxidation typically yields quinone imines, which are highly reactive intermediates. The oxidation process involves the removal of two electrons and two protons.

The transformation of p-aminophenol derivatives can be achieved using a variety of oxidizing agents. nih.govacs.org These include:

Metal-based oxidants: Reagents such as iron(III) chloride (FeCl₃), cerium(IV) ammonium nitrate (CAN), and potassium ferricyanide (K₃[Fe(CN)₆]) are commonly employed. nih.govrsc.org

Hypervalent iodine compounds: Reagents like diacetoxyiodobenzene (DAIB) provide a milder alternative for oxidation. nih.govacs.org

Biocatalytic methods: Enzymes such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide, offer a green and selective method for the oxidation of o-aminophenols to o-quinone imines. nih.govacs.org

Electrochemical methods: Anodic oxidation can also be used to generate these reactive intermediates. acs.orgmdpi.com

When applied to 4-Amino-5-bromo-2-fluorophenol, these oxidation methods are expected to generate 5-bromo-2-fluoro-1,4-benzoquinone imine. This highly electrophilic intermediate can then undergo further reactions, such as hydrolysis to the corresponding benzoquinone or participation in cycloaddition reactions. acs.orgresearchgate.netnih.gov The oxidation of p-aminophenol itself can lead to complex products, such as di-imines formed from the coupling of multiple aminophenol molecules. rsc.org

Table 1: Potential Oxidation Reactions of 4-Amino-5-bromo-2-fluorophenol

| Reactant | Oxidizing Agent | Expected Product |

|---|---|---|

| 4-Amino-5-bromo-2-fluorophenol | Potassium Ferricyanide | 5-Bromo-2-fluoro-1,4-benzoquinone imine |

| 4-Amino-5-bromo-2-fluorophenol | Diacetoxyiodobenzene (DAIB) | 5-Bromo-2-fluoro-1,4-benzoquinone imine |

| 4-Amino-5-bromo-2-fluorophenol | Horseradish Peroxidase/H₂O₂ | 5-Bromo-2-fluoro-1,4-benzoquinone imine |

Reduction Processes for Aminophenol Transformations

The functional groups of 4-Amino-5-bromo-2-fluorophenol, namely the amine and the phenol, are already in a reduced state. Therefore, reduction processes would not target these groups under standard conditions. Instead, the most probable transformation under reducing conditions is the reductive dehalogenation, specifically the removal of the bromine atom. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and the aromatic carbon-hydrogen bonds, making it the most susceptible to cleavage.

This selective debromination can be achieved through catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. This method is common for the reduction of aryl bromides. The process involves the oxidative addition of the aryl bromide to the metal catalyst, followed by hydrogenolysis. The removal of brominated compounds is a known application of reduction techniques in environmental remediation, for instance, in the treatment of waste containing brominated flame retardants. nih.govresearchgate.net

A potential reduction pathway for 4-Amino-5-bromo-2-fluorophenol would therefore yield 4-amino-2-fluorophenol.

Table 2: Potential Reduction Reaction of 4-Amino-5-bromo-2-fluorophenol

| Reactant | Reagents | Expected Product |

|---|---|---|

| 4-Amino-5-bromo-2-fluorophenol | H₂, Pd/C, Base (e.g., Et₃N) | 4-Amino-2-fluorophenol |

It is important to note that the reduction of nitrophenols to aminophenols is a common synthetic route, often employing reagents like sodium borohydride (NaBH₄) in the presence of a catalyst. nih.govchemijournal.comresearchgate.netrsc.org However, this transformation is not relevant to the reduction of the aminophenol title compound itself.

Condensation Reactions and Formation of Imine Derivatives (Schiff Bases)

A cornerstone of the reactivity of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. ijcrt.org This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The reaction is typically catalyzed by a small amount of acid and is often carried out by refluxing the reactants in an appropriate solvent like ethanol. researchgate.netekb.eg

Reactivity with Carbonyl Compounds and Structural Characterization of Products

The amino group of 4-Amino-5-bromo-2-fluorophenol can react with various aldehydes and ketones to produce a diverse range of Schiff base derivatives. For example, condensation with an aromatic aldehyde like benzaldehyde would yield the corresponding N-benzylidene derivative.

The structural confirmation of these products relies on standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the region of 1600-1650 cm⁻¹. This is accompanied by the disappearance of the C=O stretching band of the starting carbonyl compound and the N-H bending vibrations of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the formation of the imine bond is evidenced by a new singlet signal for the azomethine proton (-CH=N-), which typically appears in the downfield region of δ 8-10 ppm. jetir.orgresearchgate.net The signals corresponding to the protons of the aromatic rings will also be present. In ¹³C NMR, the imine carbon gives a characteristic signal in the δ 160-170 ppm range.

Table 3: Hypothetical Schiff Base Reactions and Spectroscopic Data

| Carbonyl Reactant | Product Structure | Expected ¹H NMR Azomethine Signal (ppm) | Expected IR C=N Stretch (cm⁻¹) |

|---|---|---|---|

| Benzaldehyde | N-(4-bromo-5-fluoro-2-hydroxyphenyl)-1-phenylmethanimine | ~8.5-9.0 | ~1625 |

| Salicylaldehyde | 2-(((4-bromo-5-fluoro-2-hydroxyphenyl)imino)methyl)phenol | ~8.6-9.1 | ~1620 |

| Acetone | 4-bromo-2-fluoro-6-((propan-2-ylidene)amino)phenol | ~N/A | ~1645 |

Impact of Steric and Electronic Factors on Condensation Efficiency

The efficiency of Schiff base formation is significantly influenced by the steric and electronic environment of the reacting amine and carbonyl compound. In the case of 4-Amino-5-bromo-2-fluorophenol, the halogen substituents play a critical role.

Electronic Effects: Both fluorine and bromine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the amino group. A less nucleophilic amine will react more slowly with the electrophilic carbonyl carbon. Therefore, the condensation of 4-Amino-5-bromo-2-fluorophenol is expected to be less efficient or require more forcing conditions compared to a non-halogenated analogue like 4-aminophenol. Studies on substituted Schiff bases have shown that electron-withdrawing groups on the amine component can impact the reaction kinetics. nih.govetamu.edu

Mechanistic Investigations of Reactions Involving 4 Amino 5 Bromo 2 Fluorophenol

Detailed Studies on Halogenation Mechanisms

The halogenation of 4-Amino-5-bromo-2-fluorophenol is a classic example of electrophilic aromatic substitution, a reaction pathway governed by the directing effects of the substituents on the benzene (B151609) ring. ucalgary.cabyjus.commasterorganicchemistry.com The rate and regioselectivity of the substitution are determined by the cumulative influence of the amino (-NH₂), hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups.

The -OH and -NH₂ groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance, thereby stabilizing the positive charge in the arenium ion intermediate. ucalgary.cabyjus.com Conversely, the halogen substituents (-F and -Br) are deactivating yet ortho-, para-directing. Their inductive electron-withdrawal deactivates the ring towards electrophilic attack, but lone pair donation via resonance directs incoming electrophiles to the ortho and para positions.

In 4-Amino-5-bromo-2-fluorophenol, the positions are numbered as follows: C1-OH, C2-F, C3-H, C4-NH₂, C5-Br, C6-H.

Position C6: This position is ortho to the strongly activating -OH group and meta to the -NH₂ group.

Position C3: This position is meta to the -OH group and ortho to the -NH₂ group.

Given that the para positions relative to the -OH and -NH₂ groups are already occupied, substitution is directed to the available ortho positions. The synergistic activating effect of the -OH and -NH₂ groups makes the ring highly nucleophilic. libretexts.org Halogenation, for instance with bromine water, is expected to proceed rapidly, even without a Lewis acid catalyst, and may lead to polysubstitution if not carefully controlled. byjus.comlibretexts.org

The mechanism proceeds via the attack of the π-electron system of the phenol (B47542) ring on the electrophile (e.g., Br⁺ from Br₂), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge in this intermediate is delocalized, with significant contributions from resonance structures where the charge is on the oxygen of the hydroxyl group and the nitrogen of the amino group. The final step is the rapid loss of a proton from the site of attack by a weak base (like water) to restore the aromaticity of the ring. masterorganicchemistry.com The primary monosubstitution product would likely be 4-Amino-5-bromo-2-fluoro-6-halophenol, due to the strong directing influence of the adjacent hydroxyl group.

Table 1: Directing Effects of Substituents on Electrophilic Halogenation

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -F | C2 | Deactivating | Ortho, Para |

| -NH₂ | C4 | Strongly Activating | Ortho, Para |

| -Br | C5 | Deactivating | Ortho, Para |

Mechanistic Elucidation of Selective Functional Group Transformations

The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allows for a variety of selective transformations. The mechanistic challenge lies in achieving chemoselectivity.

N-Acylation vs. O-Acylation: The selective acylation of the amino group over the hydroxyl group is generally favored. The nitrogen atom of the amino group is typically more nucleophilic than the oxygen atom of the phenolic hydroxyl group. quora.com This difference in nucleophilicity allows for selective N-acylation under appropriate conditions. The mechanism involves the nucleophilic attack of the amino group's lone pair on the carbonyl carbon of an acylating agent (e.g., acetic anhydride or an acyl chloride). This is followed by the departure of the leaving group to yield the N-acylated product, an amide. google.comgoogle.com Enzymatic catalysis, for instance using lipase, has also been employed for the chemoselective N-acetylation of aminophenols. acs.org

Selective Alkylation: Achieving selective alkylation is more complex due to the similar nucleophilicity of the amino and hydroxyl groups. To achieve selective O-alkylation, the more nucleophilic amino group is often protected first. One common strategy involves the condensation of the aminophenol with an aldehyde (like benzaldehyde) to form an imine (Schiff base), temporarily protecting the amino group. umich.eduresearchgate.net The phenolic hydroxyl can then be alkylated using an alkyl halide in the presence of a base (e.g., K₂CO₃). Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. umich.eduresearchgate.net

For selective N-alkylation, a one-pot reductive amination approach is effective. The aminophenol is reacted with an aldehyde or ketone to form an imine in situ, which is then immediately reduced with a reducing agent like sodium borohydride (NaBH₄) to the corresponding N-alkyl amine. umich.eduresearchgate.net

Diazotization: The primary aromatic amino group can be converted into a diazonium salt, a versatile intermediate in organic synthesis. The mechanism of diazotization involves treating the aminophenol with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures. byjus.comyoutube.comyoutube.com The process begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile. youtube.comyoutube.com The nucleophilic amino group attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. byjus.com In the acidic medium, the N-nitrosamine undergoes tautomerization and subsequent protonation and loss of a water molecule to form the stable aryl diazonium ion. byjus.comyoutube.com This diazonium group can then be replaced by a wide range of nucleophiles in Sandmeyer or related reactions.

Exploration of Catalytic Hydroamination Pathways and Intermediate Species

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. 4-Amino-5-bromo-2-fluorophenol can serve as the amine component in these reactions, particularly with catalysts based on late transition metals like palladium and rhodium. bwise.krorganic-chemistry.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Hydroamination of Vinylarenes: One established mechanism for the palladium-catalyzed hydroamination of vinylarenes (like styrene) with anilines involves the formation of a palladium-hydride species. nih.govnih.govlibretexts.org The catalytic cycle is proposed to begin with the migratory insertion of the vinylarene into the Pd-H bond, which forms an η³-benzylpalladium complex. nih.govnih.govresearchgate.net This complex serves as the resting state of the catalyst. The turnover-limiting step is the external nucleophilic attack of the aniline (B41778) (4-Amino-5-bromo-2-fluorophenol) on this η³-benzylpalladium intermediate. nih.govresearchgate.net Subsequent protonolysis releases the amine product and regenerates the active palladium catalyst. nih.gov This pathway typically yields the anti-Markovnikov product. bwise.krlibretexts.org

Rhodium-Catalyzed Hydroamination: Rhodium complexes are also effective catalysts for both inter- and intramolecular hydroamination. organic-chemistry.orgorganic-chemistry.orgrsc.org The mechanisms can vary but often involve either the activation of the amine via oxidative addition into the N-H bond or activation of the alkene via coordination. nih.gov For instance, a proposed mechanism for the hydroamination of vinylarenes involves the formation of a β-amino, α-alkyl rhodacycle intermediate. nih.gov This intermediate can arise from either the migratory insertion of the alkene into a Rh-N bond or the nucleophilic attack of the amine on a rhodium-bound alkene. Reductive elimination from this rhodacycle then yields the final product. nih.gov

Table 2: Key Intermediates in Catalytic Hydroamination

| Catalyst System | Key Intermediate Species | Product Type (Typical) |

| Palladium/Phosphine Ligand | η³-Arylethyl palladium complex | Anti-Markovnikov Amine |

| Rhodium/Phosphine Ligand | Rhodacycle (e.g., β-amino, α-alkyl) | Markovnikov or Anti-Markovnikov |

| Gold/NHC Ligand | Gold-π-alkyne complex | Markovnikov Imine (from alkynes) |

Analysis of Intramolecular Cyclization and Rearrangement Processes

The ortho-disposition of the amino and hydroxyl groups in 4-Amino-5-bromo-2-fluorophenol makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic systems, most notably benzoxazoles.

Benzoxazole Formation: The synthesis of benzoxazoles from 2-aminophenols can be achieved by reaction with various carbonyl-containing compounds like aldehydes, ketones, or acids. organic-chemistry.orgmdpi.comacs.org A common mechanism involves the initial formation of a Schiff base (imine) intermediate by condensation of the amino group with an aldehyde. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group on the imine carbon. The subsequent dehydration of the resulting cyclic intermediate, often promoted by acid or oxidative conditions, yields the aromatic benzoxazole ring. mdpi.comrsc.org Various catalysts, including Brønsted acids and copper salts, can facilitate this cyclization. acs.org

Rearrangement Processes: Derivatives of 4-Amino-5-bromo-2-fluorophenol could potentially undergo intramolecular rearrangement reactions, such as the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile displaces a group (like an ether or sulfone) attached to an aromatic ring via a linking chain. wikipedia.orgmanchester.ac.uk For this to occur, the phenol would first need to be derivatized, for example, by converting the hydroxyl group into an aryloxy ether with a side chain terminating in a nucleophile (e.g., -NH₂ or -OH). If the migrating aromatic ring is sufficiently activated by electron-withdrawing groups, the terminal nucleophile can attack the ipso-carbon, displacing the ether linkage through a spirocyclic Meisenheimer-type intermediate. manchester.ac.ukcdnsciencepub.com Recent developments have shown that even non-activated aromatics can undergo this rearrangement via radical cation intermediates under photoredox catalysis. rsc.org

Investigation of Tautomeric Equilibria and Their Role in Reactivity

Tautomerism is the equilibrium between two or more structural isomers that are readily interconvertible, most often by the migration of a proton. For 4-Amino-5-bromo-2-fluorophenol, two main types of tautomerism can be considered: phenol-keto and amino-imino tautomerism.

Phenol-Keto Tautomerism: Phenol can theoretically exist in equilibrium with its keto tautomers, cyclohexadienones. wikipedia.orgquora.com However, for simple phenols, this equilibrium lies overwhelmingly in favor of the phenol form. quora.commasterorganicchemistry.com The driving force is the large stabilization energy gained from the aromaticity of the benzene ring, which is lost in the non-aromatic keto form. wikipedia.orgquora.commasterorganicchemistry.com The equilibrium constant for the enolization of cyclohexadienone to phenol is estimated to be around 10¹³, indicating that the keto form is present in only negligible amounts. wikipedia.orgquora.com Therefore, 4-Amino-5-bromo-2-fluorophenol exists almost exclusively as the phenol tautomer, and its reactivity is dictated by this aromatic structure. libretexts.org

Amino-Imino Tautomerism: The aniline portion of the molecule can also theoretically exhibit tautomerism between the amino form (-NH₂) and the imino form (=NH). Similar to the phenol-keto case, the amino form is significantly more stable for anilines due to the preservation of the aromatic ring's resonance energy. The imino tautomer would disrupt this aromaticity. Therefore, the amino-imino equilibrium also strongly favors the amino tautomer. The reactivity of the molecule is thus dominated by the properties of the primary aromatic amine functional group.

Computational Chemistry and Theoretical Studies on 4 Amino 5 Bromo 2 Fluorophenol and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately reproduce experimental geometries and provide deep insights into the electronic nature of molecules like 4-Amino-5-bromo-2-fluorophenol. nih.govkarazin.ua

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-Amino-5-bromo-2-fluorophenol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. Conversely, the LUMO would be distributed over the aromatic ring, with potential contributions from the electronegative halogen atoms. The presence of strong electron-donating groups like -NH₂ and -OH tends to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy. This combined effect typically leads to a smaller HOMO-LUMO gap compared to unsubstituted phenol (B47542), indicating enhanced reactivity. researchgate.net

Interactive Table 5.1.1: Representative Frontier Molecular Orbital Energies for Substituted Phenols (Note: The following values are illustrative, based on typical DFT calculation results for analogous compounds, and are not specific experimental or calculated values for 4-Amino-5-bromo-2-fluorophenol.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol | -6.70 | -1.25 | 5.45 |

| p-Aminophenol | -5.85 | -1.10 | 4.75 |

| 4-Bromophenol | -6.60 | -1.50 | 5.10 |

| 4-Amino-5-bromo-2-fluorophenol (Estimated) | -6.10 | -1.65 | 4.45 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecular surface, using a color scale to denote different potential values. Regions with a negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. uni-muenchen.dewolfram.com

For 4-Amino-5-bromo-2-fluorophenol, the MEP surface is expected to show distinct regions of varying potential:

Negative Potential: The most negative regions are anticipated around the highly electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. imist.ma The π-electron cloud of the aromatic ring would also exhibit negative potential.

Positive Potential: A strongly positive potential is expected on the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor site. The hydrogen atoms of the amino group would also show positive potential.

σ-hole: Halogen atoms, particularly heavier ones like bromine, can feature a region of positive electrostatic potential on their outermost surface along the C-Br bond axis. This phenomenon, known as a "σ-hole," can make the bromine atom an unexpected site for nucleophilic attack or halogen bonding. researchgate.net The fluorine atom is generally less likely to exhibit a significant positive σ-hole due to its high electronegativity.

Combining the insights from FMO and MEP analyses allows for the prediction of reactive sites within the molecule.

Electrophilic Attack: An electrophile (an electron-seeking species) will preferentially attack the sites with the highest electron density. Based on the MEP map, these sites are the oxygen and nitrogen atoms. imist.ma The FMO theory supports this, as the HOMO, which represents the electrons most available for donation, is largely localized on these heteroatoms and the phenyl ring. The carbon atoms on the ring ortho and para to the powerful activating -OH and -NH₂ groups are also likely sites.

Nucleophilic Attack: A nucleophile (a nucleus-seeking species with an electron pair to donate) will attack electron-deficient areas. The MEP map identifies the hydrogen atom of the hydroxyl group as a primary site for interaction with nucleophiles (e.g., acting as a proton donor). researchgate.net Furthermore, the potential positive σ-hole on the bromine atom could serve as a site for nucleophilic interaction, a key concept in understanding halogen bonding. walisongo.ac.id

Time-Dependent DFT (TD-DFT) for Simulating Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. mdpi.comgithub.com The method calculates the excitation energies corresponding to electronic transitions from occupied to unoccupied orbitals and their associated oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com TD-DFT calculations can accurately predict the absorption maxima (λmax) and help assign the specific electronic transitions (e.g., π → π*) responsible for the observed spectral bands. nih.gov

For 4-Amino-5-bromo-2-fluorophenol, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the strong auxochromes (-OH and -NH₂) will likely cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to benzene (B151609) or unsubstituted phenol. researchgate.net This is because these groups increase the electron density of the ring and decrease the HOMO-LUMO gap, requiring less energy for electronic excitation. TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and incorporating solvent effects via models like the Polarizable Continuum Model (PCM), can provide a theoretical spectrum that aids in the interpretation of experimental data. mdpi.com

Interactive Table 5.2.1: Representative Calculated Absorption Maxima (λmax) for Phenol Derivatives (Note: These values are illustrative and represent typical TD-DFT calculation results in a solvent like methanol.)

| Compound | Calculated λmax (nm) | Major Transition |

| Phenol | 275 | HOMO → LUMO (π → π) |

| p-Aminophenol | 295 | HOMO → LUMO (π → π) |

| 4-Amino-5-bromo-2-fluorophenol (Estimated) | 305 | HOMO → LUMO (π → π)* |

Thermodynamic and Kinetic Modeling of Key Reactions

Computational chemistry provides essential tools for modeling the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key parameters that govern reaction feasibility and rate.

The Gibbs free energy (G) is a fundamental thermodynamic property that combines enthalpy (H) and entropy (S) to determine the spontaneity of a chemical process at constant temperature and pressure. The change in Gibbs free energy for a reaction (ΔGrxn) indicates whether a reaction is thermodynamically favorable (ΔG < 0), unfavorable (ΔG > 0), or at equilibrium (ΔG = 0).

The Gibbs free energy change can be calculated using the standard Gibbs free energies of formation (ΔG°f) of the products and reactants: ΔG°rxn = ΣΔG°f (products) - ΣΔG°f (reactants)

Quantum chemical methods like DFT can be used to calculate the standard Gibbs free energy of formation for individual molecules. These calculations involve determining the enthalpy of formation (ΔH°f) and the absolute standard entropy (S°). For a series of brominated phenols, ΔG°f values have been calculated, showing a range from approximately -63 to +46 kJ/mol in the aqueous phase. karazin.ua Although a specific value for 4-Amino-5-bromo-2-fluorophenol is not available, its ΔG°f can be estimated. This value is crucial for predicting the feasibility of reactions involving this compound, such as dehalogenation, oxidation, or other metabolic pathways.

Interactive Table 5.3.1: Illustrative Gibbs Free Energy of Formation (ΔG°f) for Related Phenolic Compounds (Aqueous Phase) (Note: Values are based on published data for similar compounds and are for illustrative purposes.)

| Compound | Calculated ΔG°f (kJ/mol) |

| Phenol | -26.5 |

| 4-Bromophenol | -18.2 |

| 2,4-Dibromophenol | -8.9 |

| 4-Amino-5-bromo-2-fluorophenol (Estimated) | -45.0 |

Evaluation of Tautomeric Stability and Equilibrium Constants

Computational studies focused on the specific tautomeric stability and equilibrium constants of 4-Amino-5-bromo-2-fluorophenol are not extensively available in the current body of scientific literature. However, the tautomeric behavior of structurally related substituted phenols and Schiff bases has been a subject of theoretical investigation, providing insights into the potential tautomeric forms of 4-Amino-5-bromo-2-fluorophenol.

Tautomerism in aminophenol derivatives often involves the equilibrium between phenol-imine and keto-amine forms. The relative stability of these tautomers is influenced by a variety of factors including intramolecular hydrogen bonding, solvent effects, and the electronic nature of the substituents on the aromatic ring. youtube.comnih.gov Density Functional Theory (DFT) is a common computational method employed to investigate the energies of these tautomeric forms and to predict the equilibrium constants. earthlinepublishers.comorientjchem.org

For many Schiff base derivatives of phenols, the enol-imine form is found to be the most stable species in the gas phase. nih.gov For instance, in a study of (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, calculations indicated that the (E)-enol-imine form is the most stable, with the keto-amine forms having energies at least 42 kJ/mol higher. nih.gov The stability of the enol form is often attributed to the aromaticity of the phenyl ring. comporgchem.comcomporgchem.com

The presence of electron-withdrawing or electron-donating groups, as well as the solvent environment, can significantly impact the tautomeric equilibrium. youtube.comorientjchem.org Polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions. orientjchem.org While specific equilibrium constants for 4-Amino-5-bromo-2-fluorophenol are not documented, theoretical studies on similar molecules underscore the importance of performing detailed computational analysis to determine the predominant tautomeric form under different conditions.

Table 1: Theoretical Tautomeric Stability of a Structurally Related Schiff Base

| Tautomeric Form | Relative Energy (kJ/mol) in Gas Phase | Stability |

| (E)-enol-imine | 0 (Reference) | Most Stable |

| (Z)-enol-imine | ≥ 22 | Less Stable |

| keto-amine | ≥ 42 | Least Stable |

Note: Data is based on a study of (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline and is provided for illustrative purposes due to the lack of direct data for 4-Amino-5-bromo-2-fluorophenol. nih.gov

Molecular Docking Studies for Derivative Interactions

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. mdpi.com This method is instrumental in drug discovery and for understanding the potential biological activity of chemical compounds. Numerous studies have performed molecular docking simulations on derivatives of 4-aminophenol to explore their interactions with various biological targets. nih.govmdpi.comnih.govresearchgate.net

These studies often reveal that 4-aminophenol derivatives can form stable complexes with target proteins through a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity is typically quantified by a docking score or binding energy, with more negative values indicating a stronger interaction.

For example, a study on novel 4-aminophenol-1,2,4-oxadiazole hybrids identified a compound (7k) with a high docking score of -7.06 kcal/mol against the MAP kinase p38. nih.gov This strong binding was attributed to the formation of stable hydrogen bonds and π-π stacking with amino acid residues in the active site. nih.gov In another study, Schiff base derivatives of 4-aminophenol were docked against an antidiabetic target, with some compounds showing strong hydrogen bonding and arene-π interactions. mdpi.com

The specific substitutions on the 4-aminophenol scaffold play a crucial role in determining the binding mode and affinity. These computational insights are valuable for the rational design of new derivatives with enhanced biological activity.

Table 2: Summary of Molecular Docking Studies on 4-Aminophenol Derivatives

| Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interactions |

| 4-Aminophenol benzamide-1,2,4-oxadiazole hybrids | MAP Kinase p38 | -7.06 | Hydrogen bonds, π-π stacking |

| Schiff base derivatives of 4-aminophenol | Antidiabetic Target (2ZEO) | Not specified, but strong binding reported | Hydrogen bonds, Arene-π interactions |

| Schiff base derivatives of 4-aminophenol | Double Helix DNA | Not specified, but strong H-bonding observed | Hydrogen bonds with DNA bases |

This table summarizes findings from various studies on derivatives of 4-aminophenol to illustrate the application of molecular docking. mdpi.comnih.govresearchgate.net

Advanced Analytical Characterization Techniques for 4 Amino 5 Bromo 2 Fluorophenol and Its Reaction Products

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-Amino-5-bromo-2-fluorophenol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Amino-5-bromo-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

¹H NMR Spectroscopy: This technique provides information about the number and environment of hydrogen atoms. In the aromatic region of the ¹H NMR spectrum of 4-Amino-5-bromo-2-fluorophenol, two distinct signals are expected for the two aromatic protons. The electronic effects of the four different substituents (amino, bromo, fluoro, and hydroxyl groups) influence the chemical shifts of these protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broader signals, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment. For 4-Amino-5-bromo-2-fluorophenol, six unique signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom will exhibit a large coupling constant (¹JCF), which is a definitive characteristic. The carbons bonded to bromine, oxygen, and nitrogen will also have predictable chemical shifts based on established empirical data for substituted phenols.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and powerful technique for characterization. It provides a direct probe for the fluorine atom's environment. The spectrum for 4-Amino-5-bromo-2-fluorophenol would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with these specific substituents. Coupling between the ¹⁹F nucleus and nearby ¹H nuclei can provide further structural confirmation. This technique is particularly useful for monitoring reactions involving the fluorinated ring.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Expected Couplings |

| ¹H | 6.5 - 7.5 (Aromatic H) | Doublets for each aromatic proton, exhibiting coupling to each other and to the ¹⁹F nucleus. |

| 3.5 - 5.0 (NH₂) | Broad singlet, position is solvent-dependent. | |

| 5.0 - 9.0 (OH) | Broad singlet, position is solvent-dependent. | |

| ¹³C | 100 - 160 | Six distinct aromatic signals. Carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. Carbons attached to O, N, and Br will be shifted accordingly. |

| ¹⁹F | -110 to -140 | A single resonance, its precise chemical shift influenced by the other ring substituents. Will show coupling to adjacent aromatic protons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and In-situ Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The IR spectrum of 4-Amino-5-bromo-2-fluorophenol would display characteristic absorption bands for its functional groups. The O-H stretch of the phenolic group and the N-H stretches of the amino group would appear as broad bands in the high-frequency region (typically 3200-3600 cm⁻¹). The C-F and C-Br stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹), along with C-O and C-N stretching bands. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the aromatic ring breathing modes are often prominent in Raman spectra. Together, IR and Raman provide a more complete vibrational profile of the molecule. Both techniques can be adapted for in-situ monitoring to track the appearance of product-specific vibrational bands and the disappearance of reactant bands in real-time.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-F (Aryl) | Stretching | 1100 - 1250 | Strong |

| C-N (Aryl) | Stretching | 1250 - 1350 | Medium |

| C-Br (Aryl) | Stretching | 500 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The substituted benzene (B151609) ring in 4-Amino-5-bromo-2-fluorophenol acts as a chromophore. The presence of auxochromes—substituents with non-bonding electrons like the hydroxyl (-OH) and amino (-NH₂) groups—modifies the absorption characteristics. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions that involve changes to the aromatic system's conjugation.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. This is crucial for unambiguously confirming the molecular formula of 4-Amino-5-bromo-2-fluorophenol. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for a monobrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In LC-MS/MS, the parent ion of interest is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides valuable structural information and can be used to differentiate between isomers. The fragmentation pattern of 4-Amino-5-bromo-2-fluorophenol would likely involve the loss of small, stable molecules or radicals, providing clues to its molecular structure. LC-MS/MS is indispensable for identifying reaction products and impurities in a complex mixture.

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

If a suitable single crystal of 4-Amino-5-bromo-2-fluorophenol can be grown, XRD analysis would provide precise data on:

Atomic Connectivity: Confirming the bonding arrangement of all atoms.

Molecular Geometry: Yielding accurate bond lengths, bond angles, and torsion angles.

Stereochemistry: Defining the relative arrangement of atoms in space.

Crystal Packing: Revealing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture.

This level of detail is unattainable by other analytical methods and provides the ultimate confirmation of the compound's structure in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC)

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of 4-Amino-5-bromo-2-fluorophenol and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for this purpose. For a polar, aromatic compound like 4-Amino-5-bromo-2-fluorophenol, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape). A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. By analyzing the chromatogram, the purity of a sample can be calculated based on the relative area of the main peak, and the formation of products or consumption of reactants can be tracked over time.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water gradient with 0.1% Formic Acid | Elution of the analyte from the column. Acid improves peak shape for amine-containing compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Photodiode Array (PDA) at ~280 nm | Detection and quantification of the analyte as it elutes. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

Solid-State Characterization Techniques, including Hirshfeld Surface Analysis for Intermolecular Interactions

Solid-state characterization involves a suite of techniques, including single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (ssNMR) spectroscopy, and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). SCXRD is the cornerstone technique, providing precise atomic coordinates and enabling the unequivocal determination of the molecular structure in the solid state. This crystallographic data is the essential prerequisite for performing detailed theoretical analyses, such as Hirshfeld surface analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern graphical tool used to explore intermolecular interactions in the crystalline environment. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface is unique for each molecule in a given crystal structure.

The Hirshfeld surface can be mapped with various properties to visualize and analyze intermolecular contacts. One of the most useful is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm value can be negative or positive:

Red regions (dnorm < 0): Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing close interactions such as hydrogen bonds.

White regions (dnorm = 0): Represent contacts approximately equal to the van der Waals radii.

Blue regions (dnorm > 0): Indicate contacts longer than the van der Waals radii.

This visualization provides an immediate qualitative picture of the significant interactions holding the crystal together. For a molecule like 4-Amino-5-bromo-2-fluorophenol, one would expect to observe significant hydrogen bonding involving the amino (-NH2) and hydroxyl (-OH) groups, as well as halogen bonding involving the bromine atom.

Quantitative Analysis: 2D Fingerprint Plots

Illustrative Research Findings from a Related Compound

In the absence of data for 4-Amino-5-bromo-2-fluorophenol, the findings from a study on a related complex molecule, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, can serve as an illustrative example of the insights gained from Hirshfeld surface analysis. nih.govnih.gov This compound also features amino and bromo functional groups, making it a relevant model for the types of interactions that could be expected.

The analysis revealed the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface, providing a quantitative breakdown of the forces stabilizing the crystal structure. nih.gov

Table 1: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for an Exemplar Brominated Amino Compound. nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 37.9 |

| C···H/H···C | 18.4 |

| Br···H/H···Br | 13.3 |

| N···H/H···N | 11.5 |

| O···H/H···O | 10.0 |

Note: This data is for 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and is presented for illustrative purposes only. nih.gov

H···H contacts are the most abundant, which is typical for organic molecules, reflecting the prevalence of van der Waals forces. nih.gov

C···H/H···C contacts also make a substantial contribution, indicative of C-H···π interactions or other weak van der Waals forces. nih.gov

Br···H/H···Br contacts represent a significant portion of the interactions, highlighting the role of the bromine atom in directing the crystal packing, likely through halogen bonding or dipole-dipole interactions. nih.gov

N···H/H···N and O···H/H···O contacts are direct representations of hydrogen bonding. nih.gov In the case of 4-Amino-5-bromo-2-fluorophenol, one would anticipate prominent O-H···N, N-H···O, or N-H···N hydrogen bonds, which would appear as sharp spikes on the 2D fingerprint plots and distinct red regions on the dnorm surface. The fluorine atom could also participate in weaker C-H···F hydrogen bonds.

Applications of 4 Amino 5 Bromo 2 Fluorophenol and Its Derivatives in Academic Chemical Research

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of multiple functional groups on the benzene (B151609) ring allows 4-Amino-5-bromo-2-fluorophenol to serve as a versatile building block for constructing more elaborate chemical structures.

The reactivity of the amino and hydroxyl groups, combined with the potential for cross-coupling reactions at the bromine-substituted carbon, makes 4-Amino-5-bromo-2-fluorophenol a key starting material for complex organic molecules. Its structural framework is particularly relevant in the development of new therapeutic agents.

Research into novel antitubercular agents has utilized similar bromophenol scaffolds. jst.go.jprsc.org For instance, a series of meta-amido bromophenol derivatives have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis strains. jst.go.jpjst.go.jp This line of research underscores the utility of the aminobromophenol core in constructing complex derivatives with significant biological activity. The synthesis of these compounds often involves leveraging the amino group for amide bond formation, demonstrating the role of this type of precursor in medicinal chemistry. jst.go.jpnih.gov

Fluorine-containing compounds are of significant interest in the agrochemical industry due to their ability to enhance the biological activity, stability, and lipophilicity of molecules. nbinno.comccspublishing.org.cn The introduction of fluorine can lead to more potent and selective herbicides, insecticides, and fungicides. ccspublishing.org.cnresearchgate.net

While direct application of 4-Amino-5-bromo-2-fluorophenol in commercial agrochemicals is not extensively documented, its precursor, 4-Bromo-2-fluorophenol, is recognized as a halogenated phenol (B47542) intermediate for agrochemicals and advanced organic synthesis. This indicates that the bromo-fluorophenol scaffold is a valuable component in the synthesis pathways for agricultural products. The incorporation of fluorine is a common strategy in agrochemical development, often accomplished by using fluorinated building blocks like 4-Amino-5-bromo-2-fluorophenol to construct the final active ingredients. ccspublishing.org.cn

Polyfluorinated phenol compounds are important chemical intermediates used in the production of advanced materials such as liquid crystals. google.com The inclusion of fluorine atoms can impart desirable properties like low viscosity, high resistivity, and fast response times in liquid crystal displays. google.com Although specific polymers or coatings derived from 4-Amino-5-bromo-2-fluorophenol are not widely reported, its structural features are consistent with those of monomers used in specialized polymers and functional materials.

Exploration in Biochemical Research

The unique electronic and structural properties of 4-Amino-5-bromo-2-fluorophenol and its derivatives make them useful tools for investigating biological systems.

The presence of a fluorine atom provides a powerful tool for biochemical analysis. Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for studying molecular interactions because of the near-total absence of fluorine in biological systems, which eliminates background signal. nih.govmdpi.com

Fluorinated compounds, including fluorinated amino acids, are frequently used as probes to monitor protein-ligand interactions, conformational changes, and enzyme mechanisms. nih.govnih.govacs.org The fluorine atom in 4-Amino-5-bromo-2-fluorophenol or its derivatives can act as a sensitive reporter. Changes in the chemical environment around the fluorine nucleus upon binding to a biological target can be detected as shifts in the ¹⁹F NMR spectrum, providing valuable insights into the interaction. nih.govpharma-industry-review.com This approach allows for the screening of ligands and the characterization of binding events in real-time. nih.govpharma-industry-review.com

The biological activity of many compounds stems from their ability to inhibit specific enzymes. semanticscholar.org Bromophenol derivatives have emerged as a significant class of enzyme inhibitors. nih.govnih.gov Extensive research has shown that various bromophenols can potently inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govnih.govnih.gov

In studies focused on developing new PTP1B inhibitors, series of bromophenol derivatives have been synthesized and evaluated, with some compounds showing high potency and selectivity. nih.govnih.gov These studies help elucidate the structure-activity relationships, indicating that features like the number and position of bromine atoms are crucial for inhibitory activity. nih.gov The investigation of such compounds contributes to a deeper understanding of enzyme inhibition mechanisms and aids in the rational design of more effective therapeutic agents. imist.ma The antitubercular activity of related compounds likely arises from the inhibition of essential mycobacterial enzymes, making this class of molecules a subject of ongoing research. jst.go.jpnih.gov

Table 2: Summary of Research Applications

| Application Area | Specific Use | Relevant Research Finding |

|---|---|---|

| Organic Synthesis | Precursor for Complex Molecules | Used as a scaffold for synthesizing meta-amido bromophenol derivatives with antitubercular activity. jst.go.jpjst.go.jp |

| Agrochemical Research | Building Block | Related fluorinated and brominated phenols serve as intermediates for agrochemicals. ccspublishing.org.cn |

| Biochemical Research | Biological Probe | The fluorine atom allows for use in ¹⁹F NMR spectroscopy to study biomolecular interactions. nih.govnih.gov |

| Biochemical Research | Enzyme Inhibition Studies | Derivatives are studied as inhibitors of enzymes like PTP1B, relevant to diabetes research. nih.govnih.govnih.gov |

Applications in Fluorine Labeling for Protein Studies

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope have made it an invaluable tool for studying protein structure, dynamics, and interactions. ¹⁹F NMR is highly sensitive to the local chemical environment, and since fluorine is virtually absent in biological systems, its introduction provides a clean spectroscopic window with no background signals. ucla.eduresearchgate.net Derivatives of 4-Amino-5-bromo-2-fluorophenol are explored as potential ¹⁹F labeling reagents for proteins.